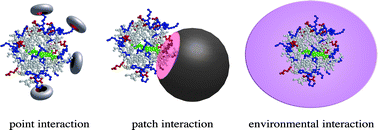Molecular recognition of cytochrome c by designed receptors for generation of in vivo and in vitro functions
Chemical Science Pub Date: 2011-07-21 DOI: 10.1039/C1SC00162K
Abstract

Recommended Literature
- [1] Saturated and unsaturated hydrocarbons
- [2] Xylooligosaccharide increases bifidobacteria but not lactobacilli in human gut microbiota
- [3] Structure and stability of hexa-aqua V(iii) cations in vanadium redox flow battery electrolytes
- [4] Nuclear quadrupole resonance studies of boron–chlorine compounds. Part I. Boron trichloride and the phenylboron chlorides
- [5] Photophysical properties of {[Ag(CN)2]−}2 complexes trapped in a supramolecular electron-acceptor organic framework†
- [6] Alkyl triphenylphosphonium surfactants as nucleic acid carriers: complexation efficacy toward DNA decamers, interaction with lipid bilayers and cytotoxicity studies†
- [7] A simple three-dimensional gut model constructed in a restricted ductal microspace induces intestinal epithelial cell integrity and facilitates absorption assays†
- [8] Electrochemical detection in a microfluidic device of oxidative stress generated by macrophage cells
- [9] Metabolomics-on-a-chip and metabolic flux analysis for label-free modeling of the internal metabolism of HepG2/C3A cells†
- [10] Application of MWCNTs/Fe3O4 modified electrode under inducing adsorption for rapid and sensitive detection of cadmium in a lab-on-valve system










